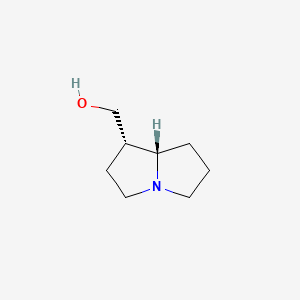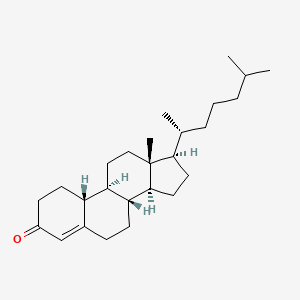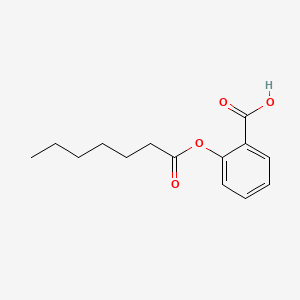
Isoretronecanol
Descripción general
Descripción
Isoretronecanol (IRT) is a naturally occurring compound found in various plants, including the bark of the magnolia tree. It is a sesquiterpene alcohol, which is a type of terpene that contains three isoprene units. IRT has been studied for its potential applications in the field of medicine and biochemistry, as well as its ability to act as an antioxidant and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Isoretronecanol, a naturally occurring pyrrolizidine alkaloid, has garnered significant interest due to its potent biological activity. Research has focused on the asymmetric and enantiospecific syntheses of this compound and related compounds. These efforts aim to understand and replicate the complex molecular structures of these alkaloids, which are known for their biological efficacy. The development of synthetic routes for this compound is crucial for further pharmacological study and potential therapeutic applications (Brambilla et al., 2014).
Methodologies in Synthesis
Various methodologies have been explored for the synthesis of this compound. These include the stereoselective addition of titanium(IV) enolates to cyclic N-acyliminium ion, leading to the efficient production of this compound (Pereira et al., 2005). Another approach involves a biomimetic strategy using acetal as a pro-nucleophile for the cyclization process, contributing to the synthesis of this compound (Koley et al., 2014). These methods enhance the understanding of complex natural product synthesis and open pathways for the development of analogs with potentially improved biological properties.
Mecanismo De Acción
Target of Action
Isoretronecanol is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are azabicyclo [3.3.0]octane based natural products , which exist widely in various plant families and insects . They have been shown to possess biological activities such as tumor inhibitory activities .
Mode of Action
It’s known that pyrrolizidine alkaloids like this compound can alter progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions can reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria .
Biochemical Pathways
It’s known that pyrrolizidine alkaloids can affect various biochemical pathways related to cell cycle, cell differentiation, survival, and apoptosis .
Pharmacokinetics
It’s known that the compound is synthesized using a diastereoselective biomimetic cyclization . This process leads to the hydroxymethyl substituted bicyclic framework of various bicyclic alkaloids .
Result of Action
It’s known that pyrrolizidine alkaloids can have various effects at the molecular and cellular level, including altering progress through the cell cycle, affecting cell differentiation, survival, and apoptosis .
Action Environment
It’s known that pyrrolizidine alkaloids are found in various plant families and insects , suggesting that they can function in a wide range of environments.
Propiedades
IUPAC Name |
[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200578 | |
| Record name | Isoretronecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-63-6 | |
| Record name | Isoretronecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoretronecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORETRONECANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661H3381JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isoretronecanol in pyrrolizidine alkaloid biosynthesis?
A1: this compound serves as a crucial intermediate in the biosynthetic pathway of certain pyrrolizidine alkaloids, notably rosmarinecine. [, ] Research using radiolabeled precursors like [5-3H]this compound demonstrated its incorporation into rosmarinecine within Senecio pleistocephalus plants. [] This finding distinguishes this compound from its diastereomer, trachelanthamidine, which primarily contributes to retronecine biosynthesis. []
Q2: What is the role of putrescine in relation to this compound biosynthesis?
A3: Putrescine, a polyamine, is a vital precursor for pyrrolizidine alkaloids, including those derived from this compound. [, , , ] Studies using deuterium-labeled ([2H]) putrescine have illuminated the stereochemical course of its incorporation into rosmarinecine via this compound. [] These experiments revealed the stereospecific loss of specific hydrogen atoms during the formation of the pyrrolizidine ring system. []
Q3: Does the incorporation of this compound vary across different plant species?
A4: Yes, the efficiency of this compound incorporation into pyrrolizidine alkaloids appears to vary between plant species. For example, studies showed that while this compound is incorporated into rosmarinine in Senecio pleistocephalus, its incorporation into retrorsine in Senecio isatideus is significantly lower. [] This suggests the presence of species-specific enzymatic preferences and potentially alternative biosynthetic routes within different plants.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C8H15NO and a molecular weight of 141.17 g/mol.
Q5: What are some of the key methods used to synthesize this compound in the laboratory?
A5: Several synthetic strategies have been developed for this compound, including:
- 1,3-Dipolar Cycloaddition: This approach utilizes the reaction between pyrroline oxide and dihydrofuran to construct the pyrrolizidine core. []
- Intramolecular Carbenoid Displacement: This method involves the formation of a carbene intermediate, which then undergoes an intramolecular cyclization to form the pyrrolizidine ring. [, ]
- Asymmetric [3+2] Annulation: This strategy uses a chiral auxiliary to control the stereochemistry of the reaction between an imine and an activated alkene, leading to an enantioselective synthesis of this compound. [, ]
- Titanium-Mediated Cyclization: This approach employs titanium reagents to promote the cyclization of omega-vinyl imides, affording stereoselective access to this compound. []
- Palladium-Catalyzed Allylic Alkylation: This method utilizes palladium catalysis to form a carbon-carbon bond within a cyclic system, ultimately leading to this compound. []
Q6: Has the stereochemistry of this compound been established?
A7: Yes, this compound exists as a pair of enantiomers due to the presence of a chiral center. Both (+)-isoretronecanol and (-)-isoretronecanol have been synthesized and their absolute configurations confirmed. [, , ] The natural enantiomer found in most plant sources is (+)-isoretronecanol. []
Q7: What are the potential applications of this compound synthesis?
A7: Although this compound itself has limited known biological activity, its synthesis serves as a valuable platform for:
- Exploring new synthetic methodologies: The development of efficient and stereoselective routes to this compound expands the toolkit for synthesizing other pyrrolizidine alkaloids and structurally complex nitrogen-containing heterocycles. [, ]
- Understanding biosynthetic pathways: By synthesizing labeled this compound and related intermediates, researchers can gain further insights into the enzymatic machinery and intricate steps involved in pyrrolizidine alkaloid biosynthesis. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)




![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)


![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
